3-(2-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)pyridine
Description
3-(2-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)pyridine is a boron-containing heterocyclic compound characterized by its rigid bicyclo[1.1.1]pentane core, cyclopropyl substituent, and pyridine ring. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group enhances its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for carbon-carbon bond formation . The bicyclo[1.1.1]pentane scaffold introduces steric constraints and unique electronic properties, making this compound valuable in medicinal chemistry and materials science .
Properties
Molecular Formula |
C19H26BNO2 |
|---|---|
Molecular Weight |
311.2 g/mol |
IUPAC Name |
3-[2-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]pyridine |
InChI |
InChI=1S/C19H26BNO2/c1-16(2)17(3,4)23-20(22-16)19-11-18(12-19,15(19)13-7-8-13)14-6-5-9-21-10-14/h5-6,9-10,13,15H,7-8,11-12H2,1-4H3 |
InChI Key |
HIZWODGEBISSJA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3C4CC4)C5=CN=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)pyridine typically involves the use of cyclopropylboronic acid pinacol ester as a key intermediate . The reaction conditions often include the use of palladium catalysts and bases such as potassium acetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(2-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbons.
Substitution: The boron moiety allows for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) . Reaction conditions typically involve temperatures ranging from room temperature to 100°C, depending on the specific reaction.
Major Products
The major products formed from these reactions include various substituted pyridines, cyclopropyl derivatives, and boronic acid esters .
Scientific Research Applications
3-(2-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)pyridine involves its ability to participate in various chemical reactions due to the presence of the boron moiety. This allows it to act as a versatile intermediate in the formation of carbon-carbon bonds. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or receptor binding in biological systems .
Comparison with Similar Compounds
Key Observations :
- The pyridine ring in the target compound distinguishes it from fluoromethyl or phenyl-substituted analogues, enabling coordination with metal catalysts (e.g., Pd) during cross-coupling reactions .
Reactivity in Cross-Coupling Reactions
The pinacol boronate group facilitates Suzuki-Miyaura couplings, but reactivity varies with substituents:
- Electron-Withdrawing Effects : The pyridine ring’s electron-deficient nature enhances the boronate’s electrophilicity, accelerating transmetallation steps compared to phenyl-substituted analogues .
- Steric Effects : The bicyclo[1.1.1]pentane scaffold and cyclopropyl group reduce steric accessibility, as evidenced by lower yields (e.g., 56% for phenyl-boronate derivatives ) compared to simpler arylboronates (typically >80% yields ).
Physicochemical Properties
Solubility and Stability
- The target compound’s pyridine moiety improves aqueous solubility relative to purely hydrocarbon-based analogues (e.g., phenyl-boronate derivatives ).
- Hydrolytic Stability : Boronate esters are prone to hydrolysis, but the 4,4,5,5-tetramethyl dioxaborolane group offers enhanced stability under ambient conditions compared to unprotected boronic acids .
Electronic Properties
- Absolute Hardness (η) : Calculated η values for boronate esters (~3.5 eV) suggest moderate softness, favoring interactions with soft electrophiles. The pyridine ring further modulates electronic properties, as seen in IR spectra (e.g., C-B stretching at ~1364 cm⁻¹).
Biological Activity
The compound 3-(2-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)pyridine is of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bicyclic structure with a pyridine moiety and a dioxaborolane group. Its molecular formula is with a molecular weight of approximately 285.18 g/mol. The presence of the dioxaborolane enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The dioxaborolane group is known to participate in reversible covalent bonding with serine residues in enzymes, potentially inhibiting their activity.
- Receptor Modulation : The pyridine ring may facilitate binding to neurotransmitter receptors or other protein targets, influencing signaling pathways.
Pharmacological Studies
Recent studies have explored the pharmacological effects of this compound:
- Antitumor Activity : In vitro studies demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. This effect is hypothesized to arise from the disruption of cellular metabolism and induction of apoptosis.
- Neuroprotective Effects : Research has indicated potential neuroprotective properties, possibly linked to its ability to modulate neurotransmitter levels or protect against oxidative stress.
Case Studies
ADME Properties
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile is crucial for assessing the therapeutic potential:
- Absorption : Preliminary data suggest good oral bioavailability.
- Distribution : The lipophilicity of the compound indicates extensive tissue distribution.
- Metabolism : Metabolic studies are ongoing to identify pathways and metabolites.
- Excretion : Excretion patterns are yet to be fully characterized but are expected to follow typical renal pathways.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing this compound, and how can steric hindrance from the bicyclo[1.1.1]pentane moiety be mitigated?
- Methodology : The compound’s bicyclo[1.1.1]pentane core introduces significant steric challenges. A two-step approach is recommended:
Bicyclo[1.1.1]pentane precursor synthesis : Use photochemical [2+2] cycloaddition of 1,3-dienes under UV light to generate the strained bicyclic system .
Boronic ester functionalization : Employ Suzuki-Miyaura coupling with 3-bromopyridine derivatives and a boronic ester pinacol reagent (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane). Use Pd(PPh₃)₄ as a catalyst with K₂CO₃ in a toluene/EtOH/H₂O solvent system at 90–105°C to ensure cross-coupling efficiency .
- Steric mitigation : Optimize reaction stoichiometry (1.2–1.5 equivalents of boronic ester) and use microwave-assisted heating to enhance reaction kinetics .
Q. How can the purity and structural integrity of the compound be validated after synthesis?
- Analytical workflow :
- Purity : HPLC with a C18 column (ACN/H₂O gradient, 0.1% TFA) to confirm ≥95% purity. Cross-reference with TLC (silica gel, ethyl acetate/hexane 3:7) .
- Structural confirmation :
- NMR : ¹H NMR (400 MHz, CDCl₃) for cyclopropyl protons (δ 0.5–1.2 ppm) and bicyclo[1.1.1]pentane bridgehead protons (δ 2.3–2.8 ppm). ¹¹B NMR for boronic ester (δ 30–35 ppm) .
- HRMS : Exact mass calculated for C₂₀H₂₅BNO₂ (M+H⁺: 322.1921) .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in regioselectivity during cross-coupling reactions involving bicyclo[1.1.1]pentane boronic esters?
- Issue : Competing coupling at the bicyclo[1.1.1]pentane vs. pyridine positions due to steric/electronic factors.
- Solutions :
- Protecting groups : Temporarily protect the pyridine nitrogen with a Boc group to direct coupling to the bicyclic system. Deprotect post-reaction using TFA .
- Catalyst screening : Test PdCl₂(dppf) or XPhos Pd G3 for improved selectivity. Lower reaction temperatures (60–80°C) may favor desired regiochemistry .
Q. How does the electronic environment of the bicyclo[1.1.1]pentane core influence the reactivity of the boronic ester moiety in cross-coupling reactions?
- Computational analysis : DFT calculations (B3LYP/6-31G*) reveal reduced electron density at the boronic ester due to the bicyclo[1.1.1]pentane’s strain, lowering activation energy for transmetallation .
- Experimental validation : Kinetic studies show a 2.5× faster coupling rate compared to non-strained analogs, attributed to enhanced Lewis acidity of the boron center .
Q. What are the stability considerations for this compound under varying storage and reaction conditions?
- Degradation pathways : Hydrolysis of the boronic ester in protic solvents (e.g., H₂O) or acidic conditions.
- Stabilization protocols :
- Storage : Argon atmosphere at –20°C in anhydrous DCM or THF. Avoid light exposure to prevent bicyclo[1.1.1]pentane ring-opening .
- Reaction handling : Use Schlenk techniques for air-sensitive steps. Add molecular sieves (3Å) to scavenge trace moisture .
Data Contradiction Analysis
Q. Conflicting reports on the compound’s solubility: How to reconcile discrepancies between polar vs. nonpolar solvent compatibility?
- Data sources :
- Polar solvents : DMSO solubility (50 mg/mL) reported in .
- Nonpolar solvents : THF solubility (20 mg/mL) in .
- Resolution :
- Structural factors : The pyridine nitrogen enhances polarity, but the bicyclo[1.1.1]pentane and cyclopropyl groups contribute hydrophobicity.
- Practical guidance : Pre-dissolve in DMSO for biological assays (≤1% v/v to avoid cytotoxicity) or use THF for organic synthesis .
Methodological Best Practices
Q. What synthetic modifications can improve yield in large-scale (>10 g) preparations?
- Process optimization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
